molecular formula C32H40N2O11 B607516 Fmoc-PEG5-NHS ester CAS No. 1402080-11-8

Fmoc-PEG5-NHS ester

カタログ番号: B607516
CAS番号: 1402080-11-8
分子量: 628.68
InChIキー: YYYFZVKBZSMQTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-PEG5-NHS ester: is a polyethylene glycol derivative containing an Fmoc-protected amine and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG5-NHS ester typically involves the reaction of Fmoc-protected polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The final product is typically stored at low temperatures to maintain stability .

化学反応の分析

NHS Ester Reaction with Primary Amines

The NHS ester moiety reacts selectively with primary amines (e.g., lysine residues in proteins or amine-modified surfaces) to form stable amide bonds. This reaction occurs under mild conditions (pH 7–9) and is critical for labeling or conjugating biomolecules .

Reaction Mechanism

Fmoc PEG5 NHS ester+R NH2Fmoc PEG5 NH R+N hydroxysuccinimide byproduct \text{Fmoc PEG5 NHS ester}+\text{R NH}_2\rightarrow \text{Fmoc PEG5 NH R}+\text{N hydroxysuccinimide byproduct }

Key Parameters

ParameterValue/RangeImpact on Reaction Efficiency
pH7.0–9.0Optimal reactivity; higher pH increases hydrolysis risk
Temperature20–25°C (ambient)Mild conditions preserve biomolecule integrity
Reaction Time1–2 hoursComplete conversion with minimal hydrolysis

Applications :

  • Protein PEGylation to enhance solubility and stability .
  • Synthesis of antibody-drug conjugates (ADCs) and PROTACs .

Fmoc Deprotection

The Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved under basic conditions to expose a free amine for further functionalization .

Deprotection Conditions

  • Reagent : 20% piperidine in DMF.
  • Time : 6-second half-life for Fmoc removal in 20% piperidine/DMF .
  • Mechanism : Fmoc PEG5 NH RpiperidineH2N PEG5 NH R+CO2+fluorenylmethyl byproducts\text{Fmoc PEG5 NH R}\xrightarrow{\text{piperidine}}\text{H}_2\text{N PEG5 NH R}+\text{CO}_2+\text{fluorenylmethyl byproducts}

Post-Deprotection Applications :

  • Sequential conjugation (e.g., attaching fluorescent dyes or targeting ligands) .
  • Solid-phase peptide synthesis (SPPS) for constructing complex biomolecules .

Stability and Competing Hydrolysis

The NHS ester is susceptible to hydrolysis, which competes with amine conjugation. Stability data for analogous PEG-NHS esters reveal:

PropertyValueSource
Hydro

科学的研究の応用

Key Applications

  • Bioconjugation
    • The NHS ester functionality allows for the selective labeling of primary amines found in proteins, peptides, and nucleic acids. This property is crucial for creating stable conjugates necessary for various biochemical assays and therapeutic applications.
    • The Fmoc group serves as a temporary protecting group that can be removed under mild conditions, facilitating further chemical modifications after conjugation.
  • Drug Delivery Systems
    • Fmoc-PEG5-NHS ester is employed in the design of drug delivery systems where PEGylation enhances the solubility and stability of therapeutic agents. The hydrophilic nature of PEG reduces immunogenicity and prolongs circulation time in biological systems.
    • It is particularly useful in formulating antibody-drug conjugates (ADCs), where it aids in attaching cytotoxic agents to antibodies for targeted cancer therapy.
  • Development of Therapeutic Agents
    • This compound has been utilized to improve the pharmacokinetic properties of peptides and proteins, such as solubility and stability. For instance, modifications using this compound can enhance the bioavailability of therapeutic peptides.
    • Case studies have shown that conjugating this compound to neuropeptides can facilitate their delivery across biological barriers, such as the blood-brain barrier, thereby enhancing their therapeutic efficacy.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
BioconjugationSelective labeling of primary aminesConjugation with proteins for assay development
Drug Delivery SystemsEnhances solubility and stability of drugsFormulation of antibody-drug conjugates
Therapeutic Agent DevelopmentImproves pharmacokinetic propertiesModification of peptides for enhanced bioavailability

Case Studies

  • Neuropeptide Delivery
    A study demonstrated that PEGylated neuropeptides, specifically using this compound, showed significant analgesic effects when administered intraperitoneally in mice. The PEGylation improved the compounds' lipophilicity, facilitating better penetration through biological membranes and enhancing their therapeutic action against pain .
  • Antibody-Drug Conjugates
    Research indicates that this compound is instrumental in creating ADCs by linking cytotoxic drugs to antibodies via stable covalent bonds. This method has been shown to improve targeting specificity while reducing systemic toxicity .
  • Protein Modification
    In a study focusing on protein engineering, this compound was used to modify lysine residues on proteins, which significantly improved their solubility in aqueous solutions while retaining biological activity .

作用機序

The mechanism of action of Fmoc-PEG5-NHS ester involves the formation of stable amide bonds with primary amines through the N-hydroxysuccinimide ester group. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. The Fmoc group serves as a protective group for the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further conjugation reactions .

類似化合物との比較

Uniqueness: Fmoc-PEG5-NHS ester is unique due to its optimal polyethylene glycol spacer length, which provides a balance between solubility and flexibility. This makes it particularly suitable for a wide range of bioconjugation applications, offering enhanced stability and reduced steric hindrance compared to shorter or longer polyethylene glycol derivatives .

生物活性

Fmoc-PEG5-NHS ester, also known as alpha-(9-fluorenylmethyloxycarbonyl)amino-omega-carboxy succinimidyl ester poly(ethylene glycol), is a specialized compound used primarily in bioconjugation applications. This compound combines the hydrophilic properties of polyethylene glycol (PEG) with reactive functionalities that facilitate the attachment of biomolecules. The biological activity of this compound is pivotal in drug development, particularly in enhancing the solubility, stability, and bioavailability of therapeutic agents.

Chemical Structure and Properties

This compound consists of:

  • Fmoc Group : A protecting group that can be removed under basic conditions to yield a free amine.
  • PEG Spacer : Enhances solubility and reduces aggregation of conjugated molecules.
  • NHS Ester : Reacts with primary amines to form stable amide bonds.

The molecular formula is C32H40N2O11C_{32}H_{40}N_{2}O_{11} with a molecular weight of 628.67 g/mol .

The primary mechanism involves:

  • Conjugation Reaction : The NHS ester reacts with primary amines on proteins or other biomolecules, forming a stable amide bond.
  • Deprotection : The Fmoc group can be removed to expose an amine for further conjugation, allowing for complex modifications and functionalizations.

This mechanism is essential in creating various bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Biological Applications

This compound has several notable applications:

  • Antibody-Drug Conjugates (ADCs) : Enhances the delivery and efficacy of drugs by linking them to antibodies that target specific cells.
  • Proteolysis-Targeting Chimeras (PROTACs) : Facilitates selective degradation of target proteins by connecting E3 ubiquitin ligases to target proteins, utilizing the cellular proteasome system for targeted therapy .
  • Protein Labeling : Allows for the labeling of proteins and oligonucleotides, which is crucial for various biochemical assays and imaging techniques .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological contexts:

  • Study on PROTACs :
    • Researchers utilized this compound to create PROTACs that effectively targeted specific proteins for degradation. This approach showed improved potency in reducing protein levels within cells compared to traditional methods .
  • Peptide Synthesis :
    • In peptide synthesis applications, this compound was shown to enhance solubility and stability of peptides, making it easier to formulate effective drug candidates. The PEG component significantly improved the pharmacokinetics of the synthesized peptides .
  • In Vivo Studies :
    • In vivo experiments indicated that conjugates formed with this compound exhibited extended circulation times and reduced immunogenicity compared to non-PEGylated counterparts. This highlights the importance of PEGylation in therapeutic applications .

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

Compound NameStructure HighlightsUnique Features
Fmoc-PEG3-NHS esterShorter PEG chain (3 units)Increased reactivity due to shorter spacer
PEG-NHS esterLacks Fmoc protectionDirectly reactive without deprotection step
Biotin-PEG-NHS esterContains biotin for affinity purificationAllows for specific binding to streptavidin
Maleimide-PEG-NHS esterContains maleimide groupReacts specifically with thiols

This compound stands out due to its balance between hydrophilicity from the PEG spacer and reactivity from both the NHS and Fmoc groups, making it versatile for various bioconjugation applications while maintaining stability and solubility .

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O11/c35-29-9-10-30(36)34(29)45-31(37)11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-33-32(38)44-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYFZVKBZSMQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-PEG5-NHS ester
Reactant of Route 2
Reactant of Route 2
Fmoc-PEG5-NHS ester
Reactant of Route 3
Reactant of Route 3
Fmoc-PEG5-NHS ester
Reactant of Route 4
Reactant of Route 4
Fmoc-PEG5-NHS ester
Reactant of Route 5
Reactant of Route 5
Fmoc-PEG5-NHS ester
Reactant of Route 6
Reactant of Route 6
Fmoc-PEG5-NHS ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。